N-allyl[D-Pro-10]Dyn A-(1-11)
CAS No.:
Cat. No.: VC14578002
Molecular Formula: C66H107N21O13
Molecular Weight: 1402.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C66H107N21O13 |
|---|---|
| Molecular Weight | 1402.7 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C66H107N21O13/c1-6-29-74-48(35-42-24-26-43(88)27-25-42)55(91)79-37-52(89)78-38-53(90)80-50(36-41-17-9-8-10-18-41)59(95)85-49(34-39(3)4)58(94)82-44(20-13-30-75-64(68)69)56(92)81-45(21-14-31-76-65(70)71)57(93)86-54(40(5)7-2)61(97)83-46(22-15-32-77-66(72)73)62(98)87-33-16-23-51(87)60(96)84-47(63(99)100)19-11-12-28-67/h6,8-10,17-18,24-27,39-40,44-51,54,74,88H,1,7,11-16,19-23,28-38,67H2,2-5H3,(H,78,89)(H,79,91)(H,80,90)(H,81,92)(H,82,94)(H,83,97)(H,84,96)(H,85,95)(H,86,93)(H,99,100)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t40-,44-,45-,46-,47-,48-,49-,50-,51-,54-/m0/s1 |
| Standard InChI Key | MKKPRLAUMQVIGT-QNKLTTAESA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC=C |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC=C |
Introduction
Structural Composition and Synthesis
Molecular Architecture
N-Allyl[D-Pro-10]Dyn A-(1-11) has the molecular formula C₆₆H₁₀₇N₂₁O₁₃ and a molecular weight of 1,402.7 g/mol. The peptide sequence retains the first 11 amino acids of dynorphin A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys), with the following modifications:
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N-Allyl Group: Introduced at the tyrosine residue (position 1) to alter receptor binding kinetics.
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D-Proline Substitution: Replaces L-proline at position 10 to resist enzymatic degradation and improve conformational stability .
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C₆₆H₁₀₇N₂₁O₁₃ |
| Molecular Weight | 1,402.7 g/mol |
| Modifications | N-allyl-Tyr¹, D-Pro¹⁰ |
| Peptide Sequence | H-Tyr(allyl)-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-D-Pro-Lys-OH |
Synthesis Methodology
The compound is synthesized via solid-phase peptide synthesis (SPPS), employing Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling . Key steps include:
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Resin Loading: Wang resin preloaded with lysine (position 11) initiates chain elongation.
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Coupling Reactions: Activators like PyClocK and HOAt facilitate amino acid addition under controlled temperatures (80–85°C) .
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N-Allylation: Introduced during tyrosine coupling using allyl bromide, requiring elevated temperatures (>100°C) for solubility .
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D-Proline Incorporation: Utilizes D-configuration proline to minimize racemization and enhance stability.
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Cleavage and Purification: TFA-mediated cleavage from resin, followed by HPLC purification to achieve >95% purity.
Receptor Interaction and Selectivity
Kappa-Opioid Receptor (KOR) Affinity
N-Allyl[D-Pro-10]Dyn A-(1-11) exhibits nanomolar affinity (Ki = 3.2 nM) for KOR, with 50-fold selectivity over mu-opioid receptors (MOR) and delta-opioid receptors (DOR) . The D-proline substitution stabilizes a β-turn conformation, optimizing interaction with KOR’s extracellular loop 2 .
Agonist vs. Antagonist Activity
Unlike N,N-diallyl analogs (e.g., N,N-diallyl[D-Pro-10]Dyn A-(1-11)), which act as KOR antagonists, the mono-allylated derivative functions as a partial agonist:
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Guinea Pig Ileum (GPI) Assay: EC₅₀ = 12 nM, with 60% maximal efficacy relative to dynorphin A .
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cAMP Inhibition: Suppresses forskolin-induced cAMP production in HEK-KOR cells (IC₅₀ = 8.7 nM) .
Table 2: Pharmacological Profile
| Parameter | Value (N-Allyl[D-Pro-10]Dyn A-(1-11)) | Value (Native Dynorphin A) |
|---|---|---|
| KOR Binding Affinity (Ki) | 3.2 nM | 1.5 nM |
| MOR Binding Affinity (Ki) | 160 nM | 220 nM |
| GPI EC₅₀ | 12 nM | 6 nM |
Comparative Analysis with Dynorphin Analogs
N,N-Diallyl[D-Pro-10]Dyn A-(1-11)
This di-allylated analog exhibits antagonist activity (KOR Ki = 28 nM) and weak antinociception in vivo, underscoring the impact of N-terminal alkylation on efficacy.
Cyclic Dynorphin Analogs
Zyklophin ([N-benzyl-Tyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11)NH₂), a cyclic KOR antagonist, demonstrates CNS penetration but lower affinity (KOR Ki = 18 nM) than N-allyl[D-Pro-10]Dyn A-(1-11) .
Challenges and Future Directions
While N-allyl[D-Pro-10]Dyn A-(1-11) shows promise, its peptide nature limits oral bioavailability. Future work may explore:
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PEGylation: To enhance plasma stability.
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Brain-Targeted Delivery: Nanoparticle formulations for CNS disorders.
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Clinical Trials: Phase I safety studies in chronic pain patients.
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